3-bromo-N-isopropyl-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-isopropyl-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.17 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-bromo-N-isopropyl-2,6-dimethoxybenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method is the bromination of 2,6-dimethoxybenzoic acid, followed by the reaction with isopropylamine to form the desired benzamide . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-N-isopropyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-isopropyl-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-isopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-N-isopropyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives such as:
3-bromo-N,N-dimethylbenzamide: Similar in structure but with different substituents on the amide nitrogen.
2,3-dimethoxybenzamide: Lacks the bromine atom, leading to different chemical properties and reactivity.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the bromine atom, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-bromo-2,6-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-7(2)14-12(15)10-9(16-3)6-5-8(13)11(10)17-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
SDNOOCJJNFGJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.